molecular formula C12H13ClN2 B8600486 2-(Azetidin-3-yl)quinoline hydrochloride

2-(Azetidin-3-yl)quinoline hydrochloride

Cat. No. B8600486
M. Wt: 220.70 g/mol
InChI Key: JVHFAVUBKXKUKD-UHFFFAOYSA-N
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Patent
US08946230B2

Procedure details

A solution of 3-quinolin-2-yl-azetidine-1-carboxylic acid tert-butyl ester (2.2 g, 7.75 mmol) in 4N HCl/MeOH (20 mL) was stirred at room temperature for 30 min. The reaction mixture was concentrated to give the crude product (1.70 g, 7.75 mmol, yield 100%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:13]=2)[CH2:9]1)=O)(C)(C)C.[ClH:22].CO>>[ClH:22].[NH:8]1[CH2:9][CH:10]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:13]=2)[CH2:11]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C1=NC2=CC=CC=C2C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CC(C1)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.75 mmol
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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